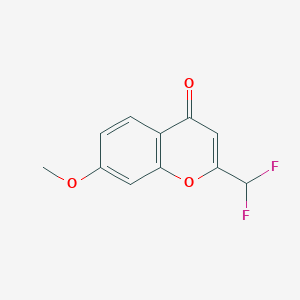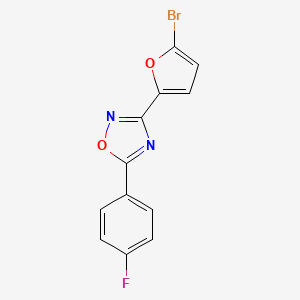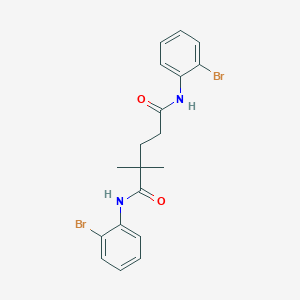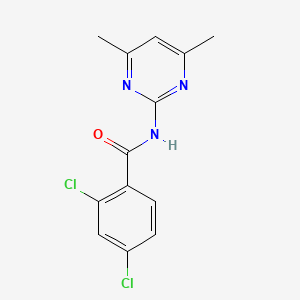![molecular formula C17H26N2O2 B5573518 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)
2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antisecretory Activity in Gastric Acid Secretion
Compounds structurally similar to 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide have been investigated for their potential antisecretory activity. A study by Ueda et al. (1991) found that related compounds showed significant activity against histamine-induced gastric acid secretion in rats. These findings suggest potential therapeutic applications in treating conditions related to excessive gastric acid secretion (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Inhibition of Membrane-bound Phospholipase A2
A series of compounds, including those similar to this compound, were prepared and evaluated as inhibitors of membrane-bound phospholipase A2. Oinuma et al. (1991) discovered that certain N-(phenylalkyl)piperidine derivatives were potent inhibitors, demonstrating significant reductions in myocardial infarction size in rats. This finding suggests a potential role in cardiovascular therapeutic research (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).
Potential Anticancer Applications
Research has explored the potential applications of similar compounds in cancer therapy. Wu et al. (2006) studied the pharmacokinetics and metabolism of a related compound in rats, highlighting its low clearance and moderate distribution, which could be indicative of its potential as a therapeutic agent in androgen-dependent diseases (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Synthesis and Biological Evaluation of Related Compounds
A study by Yamali et al. (2016) on phenolic bis Mannich bases, which are structurally similar, evaluated their cytotoxic and enzyme inhibitory effects. This research is crucial for developing new anticancer drugs and better enzyme inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).
Neuroprotective Applications
Compounds structurally related to this compound have also been studied for their neuroprotective properties. Chenard et al. (1995) identified a potent NMDA antagonist with potential as a neuroprotective agent, indicating possible applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Propiedades
IUPAC Name |
2-phenoxy-N-(3-piperidin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-15(21-16-9-4-2-5-10-16)17(20)18-11-8-14-19-12-6-3-7-13-19/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBKVDXGBBXVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide](/img/structure/B5573435.png)
![N-cyclopentyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5573441.png)


![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5573469.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5573492.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5573502.png)

![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5573519.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5573521.png)
![3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5573528.png)

![2-(4-chlorophenoxy)-N-{[(2-furylmethyl)amino]carbonyl}acetamide](/img/structure/B5573538.png)
